molecular formula C₂₃H₃₂O₅ B1147595 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one CAS No. 6173-64-4

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one

Cat. No.: B1147595
CAS No.: 6173-64-4
M. Wt: 388.5
InChI Key:
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Description

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one is a synthetic steroid derivative. It is characterized by the presence of two methylenedioxy groups attached to the pregn-4-en-3-one structure. This compound is an intermediate in the synthesis of metabolites of cortisol, a crucial hormone in the human body .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of metabolites of cortisol , suggesting that it may interact with cortisol receptors or enzymes involved in cortisol metabolism.

Mode of Action

As an intermediate in the synthesis of cortisol metabolites , it likely undergoes further biochemical transformations to exert its effects.

Biochemical Pathways

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one is involved in the cortisol metabolic pathway . Cortisol, a glucocorticoid hormone, plays a crucial role in the body’s response to stress, regulation of metabolism, immune response, and inflammatory reactions. Any alteration in the levels of cortisol or its metabolites can have significant physiological effects.

Result of Action

Given its role as an intermediate in the synthesis of cortisol metabolites , it may indirectly influence the physiological processes regulated by cortisol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one typically involves the reaction of formaldehyde with cortexolone. The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, or methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring the purity and yield of the final product through various purification steps such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one has several scientific research applications:

Comparison with Similar Compounds

    Cortexolone: A precursor in the synthesis of 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one.

    Cortisol: A natural steroid hormone with similar structural features.

    Prednisolone: A synthetic steroid with anti-inflammatory properties.

Uniqueness: this compound is unique due to its dual methylenedioxy groups, which confer distinct chemical properties and reactivity compared to other steroid derivatives. This structural feature makes it a valuable intermediate in the synthesis of complex steroid metabolites .

Properties

CAS No.

6173-64-4

Molecular Formula

C₂₃H₃₂O₅

Molecular Weight

388.5

Synonyms

17,20:20,21-Bis[methylenebis(oxy)]pregn-4-en-3-one

Origin of Product

United States

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